N-(4-Methoxyphenyl)-N,2-dimethylaniline
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Overview
Description
N-(4-Methoxyphenyl)-N,2-dimethylaniline is an organic compound known for its unique chemical structure and properties It consists of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N,2-dimethylaniline typically involves the reaction of 4-methoxyaniline with 2,6-dimethylaniline under specific conditions. One common method is the Friedel-Crafts acylation, followed by reduction and substitution reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Aluminum chloride (AlCl3), dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Methoxyphenyl)-N,2-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-aminobenzamide
- N-(4-Methoxyphenyl)-2-aminobenzylamine
- N-(4-Methoxyphenyl)-2-aminophenol
Uniqueness
N-(4-Methoxyphenyl)-N,2-dimethylaniline is unique due to its specific structural features, such as the presence of both methoxy and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
82463-33-0 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylaniline |
InChI |
InChI=1S/C15H17NO/c1-12-6-4-5-7-15(12)16(2)13-8-10-14(17-3)11-9-13/h4-11H,1-3H3 |
InChI Key |
LWICWEUOXXFFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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